molecular formula C11H22ClNO B1527809 Cyclohexyl-(tetrahydro-pyran-4-YL)-amine hydrochloride CAS No. 1158611-47-2

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine hydrochloride

Cat. No.: B1527809
CAS No.: 1158611-47-2
M. Wt: 219.75 g/mol
InChI Key: XGMMVCADMNFWKI-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydropyran, which is a heterocyclic compound containing a saturated six-membered ring with five carbon atoms, one oxygen atom, and one nitrogen atom . The cyclohexyl group and the amine group are common functional groups in organic chemistry, with the amine group (-NH2) being a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which are commonly used in the structural elucidation of organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The amine group is basic and nucleophilic, which means it could participate in a variety of reactions, including acid-base reactions and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, could be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Steroid-Like Ring Skeletons Synthesis

Cyclohexadiene annulation to enamines, facilitated by the condensation with 1-alkynylcarbene complexes, showcases a method to achieve steroid-like molecules and bicyclic ring skeletons. This technique results in compounds like 5-amino-1,3-cyclohexadiene through a highly regioselective process, underlining a strategy for synthesizing complex ring structures under mild conditions (Aumann, Meyer, & Fröhlich, 1996).

Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives

A novel four-component bicyclization strategy enables the synthesis of pyrazolo[3,4-b]pyridines, highlighting a flexible approach to construct skeletally diverse compounds. This method leverages simple starting materials to produce multicyclic compounds through a microwave-assisted process, demonstrating the versatility of cyclohexylamine derivatives in synthesizing heterocyclic compounds (Tu et al., 2014).

Synthesis of Fused Pyrrolopyrrolidinones and Pyrrolopyridazinones

The hydrolysis of pyrans followed by treatment with amines or hydrazines allows for the synthesis of fused pyrrolopyrrolidinones and pyrrolopyridazinones, showcasing the utility of cyclohexane-1,3-diones and related compounds in synthesizing fused heterocyclic compounds (Okamoto et al., 1997).

Organocatalytic Asymmetric Synthesis of 4H-Pyrans

The enantioselective synthesis of 4H-pyrans through a formal [3+3] cycloaddition, catalyzed by a cyclohexyldiamine-based thiourea-tertiary amine bifunctional catalyst, exemplifies the application of cyclohexylamine derivatives in asymmetric synthesis. This method provides an eco-friendly approach to synthesizing biologically significant 4H-pyran molecules (Yue et al., 2016).

Domino Reactions for Synthesis of 2H-Pyranones and Tetrahydronaphthalenes

A domino protocol leveraging α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone illustrates the synthesis of 2H-pyranones and tetrahydronaphthalenes. This process underscores the importance of cyclohexylamine derivatives in facilitating the construction of complex polyaromatic hydrocarbons through addition–elimination, cyclization, and ring transformations (Thimmarayaperumal & Shanmugam, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If the compound shows promising activity in preliminary studies, it could be further investigated for potential therapeutic uses .

Properties

IUPAC Name

N-cyclohexyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMMVCADMNFWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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